1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid - 1290625-93-2

1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid

Catalog Number: EVT-1733918
CAS Number: 1290625-93-2
Molecular Formula: C14H21N3O4
Molecular Weight: 295.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

tert-butyl 4-{1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate

  • Compound Description: This compound is a synthetic intermediate in the multi-step synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine. []
  • Relevance: This compound shares the core structure of a piperidine ring substituted at the 4-position with both a 1H-imidazole and a tert-butoxycarbonyl group with 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid. [] The key difference is the presence of a 2-(dimethylamino)ethyl substituent on the imidazole ring and a 4-fluoro-3-(trifluoromethyl)phenyl substituent on the piperidine ring in tert-butyl 4-{1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate.

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound is the final product of a multi-step synthesis and its biological activity is not discussed in the provided abstract. []
  • Relevance: This compound shares the core structure of a piperidine ring substituted at the 4-position with both a 1H-imidazole and a tert-butoxycarbonyl group with 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid. [] The key difference is the presence of a 2-(dimethylamino)ethyl substituent on the imidazole ring and a 4-fluoro-3-(trifluoromethyl)phenyl substituent on the piperidine ring in (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine.

(S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid

  • Compound Description: This compound acts as a hepatoselective glucokinase activator. [] It exhibits a greater than 50-fold liver-to-pancreas ratio of tissue distribution in both rodent and non-rodent species. [] Preclinical studies in diabetic animals demonstrate its ability to lower both fasting and postprandial glucose levels without causing hypoglycemia. []

4-(2-Methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X)

  • Compound Description: This compound is a small molecule activator of the SK1 subtype of human small-conductance Ca2+-activated K+ (SK, KCa2) channels. [] It exhibits selectivity for SK1 channels over other subtypes like SK2, SK3, and IK. []
  • Relevance: This compound shares a similar core structure with 1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid, featuring a piperidine ring with a tert-butoxycarbonyl substituent. [] The key structural difference is the presence of a 2-methoxyphenylcarbamoyloxymethyl substituent at the 4-position of the piperidine ring in 4-(2-Methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X), instead of the carboxylic acid and 1H-imidazol-1-yl substituents found in the target compound.

Properties

CAS Number

1290625-93-2

Product Name

1-(tert-butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid

IUPAC Name

4-imidazol-1-yl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C14H21N3O4/c1-13(2,3)21-12(20)16-7-4-14(5-8-16,11(18)19)17-9-6-15-10-17/h6,9-10H,4-5,7-8H2,1-3H3,(H,18,19)

InChI Key

ODEDUUBIWMPGEB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N2C=CN=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.